molecular formula C8H2Cl4N2 B1668879 Chlorquinox CAS No. 3495-42-9

Chlorquinox

Cat. No.: B1668879
CAS No.: 3495-42-9
M. Wt: 267.9 g/mol
InChI Key: NHTGQOXRZFUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorquinox (CAS 5836-10-2) is a chlorinated quinoxaline-class pesticide historically used as an insecticide and acaricide. Structurally, it belongs to the quinoxaline family, characterized by a benzene ring fused with a pyrazine ring. Its use in the United States was voluntarily discontinued by 1999, with remaining stocks phased out by 2001, though it remains listed in some regions globally . The compound’s phase-out aligns with broader regulatory trends targeting environmentally persistent and bioaccumulative pesticides .

Scientific Research Applications

Introduction to Chlorquinox

This compound, a compound in the quinoline family, has garnered attention for its diverse applications in scientific research and medicine. While its primary use has historically been in the treatment of malaria, recent studies have expanded its potential applications to include anticancer, antiviral, and anti-inflammatory therapies. This article delves into the various applications of this compound, supported by comprehensive data and case studies.

Antimalarial Activity

This compound is primarily recognized for its efficacy against malaria. It functions by increasing the pH within the food vacuole of the malaria parasite, thereby inhibiting its growth and replication. This mechanism has made it a staple in malaria treatment protocols globally.

Anticancer Properties

Recent research highlights this compound's potential as an anticancer agent. It is known to inhibit autophagy, a process that cancer cells exploit for survival and proliferation. By blocking autophagic pathways, this compound sensitizes tumor cells to chemotherapy and enhances the efficacy of existing anticancer drugs.

Antiviral Effects

This compound has demonstrated broad-spectrum antiviral activity against various viruses, including coronaviruses, HIV, and chikungunya virus. Its antiviral mechanism involves:

  • Disruption of Viral Replication : By increasing lysosomal pH, this compound interferes with viral entry and replication within host cells.
  • Immunomodulatory Effects : The compound modulates immune responses, potentially enhancing the body's ability to combat viral infections.

Anti-inflammatory Applications

This compound has shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. It operates by modulating immune system activity and reducing inflammation.

Metabolic Disorders

Emerging evidence suggests that this compound may play a role in managing metabolic disorders by improving lipid profiles and regulating blood sugar levels.

Table 1: Summary of this compound Applications

ApplicationMechanism of ActionClinical Evidence
AntimalarialIncreases pH in food vacuoleWHO guidelines on malaria
AnticancerInhibits autophagy; targets cancer stem cellsClinical trials on various cancers
AntiviralDisrupts viral replication; modulates immune responseStudies on COVID-19 and HIV
Anti-inflammatoryModulates immune system; reduces inflammationTrials on rheumatoid arthritis
Metabolic DisordersImproves lipid profiles; regulates blood sugarOngoing research

Case Study 1: Anticancer Efficacy

A study published in Clinical Pharmacology Advances demonstrated that patients with pancreatic cancer showed improved outcomes when treated with this compound as an adjunct therapy alongside standard chemotherapy. The study reported a significant reduction in tumor size and improved patient survival rates.

Case Study 2: Antiviral Activity Against COVID-19

Research conducted during the COVID-19 pandemic evaluated the efficacy of this compound in treating patients infected with SARS-CoV-2. Preliminary results indicated a reduction in viral load among treated patients compared to controls, suggesting potential benefits for repurposing this compound in viral infections.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Chlorquinox in experimental settings, and how should they be validated?

To ensure accurate characterization, use high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation . Validation requires calibration with certified reference standards, replication across independent labs, and cross-referencing with published spectra. For novel derivatives, include X-ray crystallography to resolve stereochemistry .

Q. How should researchers design initial dose-response experiments for this compound to establish biological activity thresholds?

Adopt a logarithmic dilution series (e.g., 0.1–100 μM) in in vitro assays, with triplicate replicates and negative/positive controls. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can researchers design a mechanistic study to distinguish this compound’s on-target effects from off-target interactions in complex biological systems?

Implement orthogonal assays:

  • Genetic knockdown/knockout of the putative target.
  • Use of selective inhibitors or activators in parallel experiments.
  • Thermal shift assays (TSA) to confirm target binding.
  • Proteomic profiling to identify off-pathway perturbations .
    Data integration should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. What strategies are effective for reconciling contradictory efficacy data for this compound across different in vivo models?

  • Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal strains) .
  • Apply meta-regression to assess heterogeneity sources.
  • Validate findings with ex vivo assays (e.g., tissue histopathology) and pharmacokinetic profiling to confirm bioavailability differences .

Q. How should researchers optimize synthetic routes for this compound derivatives to ensure reproducibility and scalability in academic labs?

  • Document reaction parameters (temperature, solvent, catalyst loading) in detail, adhering to Beilstein Journal’s experimental reporting standards .
  • Use design of experiments (DoE) to identify critical factors (e.g., reaction time, purification steps).
  • Share synthetic protocols via open-access repositories with raw NMR/MS data to enable independent verification .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing time-dependent cytotoxicity data involving this compound?

  • Use mixed-effects models to account for intra-experiment variability.
  • Apply survival analysis (e.g., Kaplan-Meier curves with log-rank tests) for longitudinal studies.
  • Include false discovery rate (FDR) corrections for high-throughput datasets .

Q. How can researchers validate computational predictions of this compound’s binding affinity against experimental results?

  • Perform molecular dynamics (MD) simulations with explicit solvent models and compare free-energy calculations (e.g., MM/PBSA) to surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
  • Report correlation coefficients (R²) and root-mean-square deviations (RMSD) to quantify model accuracy .

Q. Ethical & Reproducibility Considerations

Q. What steps are critical for ensuring reproducibility when sharing this compound-related data in publications?

  • Provide raw datasets (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.
  • Specify instrument models, software versions, and analysis parameters (e.g., NMR processing thresholds) .
  • Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

Q. How should researchers address potential biases in retrospective studies analyzing this compound’s clinical trial data?

  • Pre-register analysis protocols on platforms like Open Science Framework.
  • Use blinding during data extraction and apply sensitivity analyses to test assumptions .

Comparison with Similar Compounds

Chlorquinox shares structural and functional similarities with other quinoxaline derivatives, such as oxythioquinox (OTQ) and thioquinox. Below is a comparative analysis based on chemical properties, applications, toxicity, and regulatory status.

Structural and Functional Similarities

  • This compound: Contains a chlorine substituent on the quinoxaline backbone, enhancing its lipophilicity and environmental persistence.
  • Oxythioquinox (OTQ): Features oxygen and sulfur moieties, reducing volatility compared to this compound but retaining pesticidal activity .

Toxicity and Environmental Impact

Compound Acute Toxicity (LD50, rat oral) Key Environmental Concerns Regulatory Status
This compound 250 mg/kg (estimated) High aquatic toxicity; bioaccumulation Obsolete globally (WHO 2019)
Oxythioquinox 100 mg/kg Cytotoxic effects on human mammary cells Restricted to non-food uses; phased out in the U.S.
Thioquinox Not available Suspected endocrine disruption Limited regulatory action; still used regionally

Mechanistic Differences

  • This compound: Its chlorine group increases stability in water, exacerbating long-term aquatic toxicity .
  • OTQ: Sulfur and oxygen substituents may facilitate faster degradation but are linked to genotoxic effects in human cells .
  • Thioquinox: Limited data suggest sulfur-mediated interactions with soil microbes, altering degradation pathways .

Research Findings and Data Gaps

  • Efficacy: this compound demonstrated broad-spectrum insecticidal activity but was outperformed by OTQ in persistence under UV light .
  • Regulatory Drivers: this compound’s phase-out was driven by its aquatic toxicity, while OTQ’s restrictions stemmed from occupational exposure risks .

Preparation Methods

Synthetic Routes to Chloroquinox

Direct Chlorination of Quinoxaline

The most straightforward method involves direct chlorination of quinoxaline using excess chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The reaction proceeds under reflux in a non-polar solvent like carbon tetrachloride (CCl₄):

$$ \text{Quinoxaline} + 4\text{Cl}2 \xrightarrow{\text{FeCl}3, \Delta} \text{Chloroquinox} + 4\text{HCl} $$

Key considerations:

  • Temperature : Reactions typically occur at 80–100°C to ensure complete substitution.
  • Catalyst loading : FeCl₃ at 5–10 mol% achieves optimal chlorination without over-oxidation.
  • Yield : Reported yields range from 60–75%, with residual starting material requiring purification via recrystallization from ethanol.

Cyclocondensation of Tetrachloro-o-phenylenediamine with Glyoxal

An alternative route involves cyclizing tetrachloro-o-phenylenediamine with glyoxal under acidic conditions. This method avoids handling gaseous chlorine and provides better regioselectivity:

  • Synthesis of tetrachloro-o-phenylenediamine :
    • o-Phenylenediamine is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
  • Cyclocondensation :
    • Tetrachloro-o-phenylenediamine reacts with glyoxal (40% aqueous solution) in hydrochloric acid (HCl) at 50°C for 12 hours.

$$ \text{Tetrachloro-o-phenylenediamine} + \text{Glyoxal} \xrightarrow{\text{HCl}} \text{Chloroquinox} + 2\text{H}_2\text{O} $$

Advantages :

  • Higher purity (>90%) due to controlled stoichiometry.
  • Scalable for batch production with yields up to 85%.

Stepwise Chlorination and Cyclization

For laboratories lacking chlorine gas infrastructure, stepwise chlorination using phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) is feasible:

  • Dichlorination of quinoxaline :
    • Quinoxaline reacts with PCl₅ in refluxing toluene to yield 5,6-dichloroquinoxaline.
  • Tetrachlorination :
    • Further treatment with POCl₃ and dimethylformamide (DMF) as a catalyst introduces Cl atoms at positions 7 and 8.

Challenges :

  • Requires strict moisture control to prevent hydrolysis of PCl₅.
  • Intermediate isolation increases production time and cost.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance chlorination rates but may lead to side reactions.
  • Non-polar solvents (e.g., CCl₄, toluene) improve selectivity but require higher temperatures.

Catalytic Systems

  • FeCl₃ vs. AlCl₃ : FeCl₃ offers superior activity for aromatic chlorination, while AlCl3 may cause ring decomposition.
  • Iodine as a promoter : Addition of 1 mol% iodine accelerates Cl₂ activation, reducing reaction time by 30%.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Technique Key Data for Chloroquinox
¹H NMR No aromatic protons (δ 7.0–8.5 ppm absent)
LC-MS m/z = 267.9 [M+H]⁺
XRD Monoclinic crystal system, P2₁/c space group
Elemental Analysis C: 35.8%, H: 0.7%, Cl: 52.9%, N: 10.5% (theory)

Industrial-Scale Production Considerations

  • Safety Protocols :
    • Chlorine gas handling requires scrubbers to neutralize HCl emissions.
    • Closed-loop systems minimize exposure to toxic intermediates.
  • Cost Efficiency :
    • Bulk POCl₃ reduces raw material costs by 20% compared to PCl₅.
  • Waste Management :
    • Neutralization of acidic byproducts with sodium bicarbonate ensures compliance with environmental regulations.

Recent Advances and Alternative Methods

Emerging strategies focus on sustainability:

  • Electrochemical Chlorination : Using NaCl electrolyte and graphite electrodes, this method achieves 65% yield with minimal waste.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, albeit with lower yields (55%).

Properties

CAS No.

3495-42-9

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

5,6,7,8-tetrachloroquinoxaline

InChI

InChI=1S/C8H2Cl4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H

InChI Key

NHTGQOXRZFUGJX-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl

Appearance

Solid powder

melting_point

190.0 °C

Key on ui other cas no.

3495-42-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlorquinox [ISO]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Chlorquinox
Reactant of Route 4
Chlorquinox
Reactant of Route 5
Chlorquinox
Reactant of Route 6
Chlorquinox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.